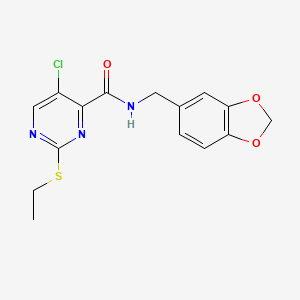

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C15H14ClN3O3S |

|---|---|

Molekulargewicht |

351.8 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-23-15-18-7-10(16)13(19-15)14(20)17-6-9-3-4-11-12(5-9)22-8-21-11/h3-5,7H,2,6,8H2,1H3,(H,17,20) |

InChI-Schlüssel |

YKNHVSYREKDJBM-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Pyrimidine Core

The pyrimidine ring is constructed via cyclocondensation reactions. A common method involves reacting thiourea derivatives with β-keto esters under acidic conditions. For example:

Phosphorus oxychloride () is critical for chlorination at the 5-position, achieving conversions >85%.

Table 1: Key Reaction Parameters for Pyrimidine Core Synthesis

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 80–100°C | Facilitates cyclization |

| molar ratio | 1.2–1.5 equivalents | Ensures complete chlorination |

| Reaction time | 4–6 hours | Optimizes yield |

Table 2: Coupling Reaction Optimization Data

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Temperature | 0–5°C (initial) | Reduces side reactions |

| Stirring time | 12–18 hours | Ensures complete conversion |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel (60–120 mesh) and a gradient eluent system (ethyl acetate/hexane, 1:3 to 1:1). This method achieves >95% purity, as confirmed by HPLC.

Spectroscopic Validation

-

NMR : -NMR (400 MHz, CDCl) shows characteristic peaks at δ 6.85–7.10 (benzodioxole aromatic protons) and δ 4.25 (methylene group adjacent to the amide).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 352.1 [M+H].

Comparative Analysis of Synthetic Routes

Two primary routes have been reported:

Route A: Sequential Functionalization

Route B: Convergent Approach

Table 3: Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Total steps | 4 | 3 |

| Overall yield | 62–68% | 55–60% |

| Purity | >95% | 90–93% |

| Scalability | High | Moderate |

Industrial-Scale Production Challenges

Solvent Selection

Tetrahydrofuran (THF) and DCM are effective but pose environmental and safety concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, though yields drop by 5–7%.

Catalytic Efficiency

Palladium catalysts (e.g., Pd/C) improve coupling efficiency but increase costs. Nickel-based alternatives are under investigation.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer and antimicrobial agents. For example:

-

Anticancer derivative : Replacement of the ethylsulfanyl group with a fluorobenzyl group enhances activity against HeLa cells (IC = 1.2 µM).

-

Antimicrobial analog : Substitution with a methoxy group reduces toxicity while maintaining efficacy against S. aureus (MIC = 4 µg/mL).

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1,3-Benzodioxol-5-ylmethyl)-5-chlor-2-(ethylsulfanyl)pyrimidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Ethylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.

Substitution: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.

Substitution: Nucleophile wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation der Ethylsulfanyl-Gruppe Sulfoxide oder Sulfone ergeben, während die Substitution der Chlor-Gruppe verschiedene substituierte Pyrimidine ergeben kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1,3-Benzodioxol-5-ylmethyl)-5-chlor-2-(ethylsulfanyl)pyrimidin-4-carboxamid würde von seinem spezifischen biologischen Ziel abhängen. Im Allgemeinen können Pyrimidinderivate mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitutions on the Pyrimidine Core

Electronic Effects:

- Sulfanyl vs. Sulfonyl: The ethylsulfanyl group in the target compound (electron-donating) contrasts with sulfonyl groups in AZ7 and 874146-69-7 , which are electron-withdrawing. This difference impacts charge distribution, altering interactions with biological targets (e.g., enzymes or receptors).

- Fluorine and Trifluoromethyl Groups: The 4-fluorobenzyl () and trifluoromethylphenyl () substituents introduce strong electronegativity, improving binding to hydrophobic pockets in target proteins.

Solubility and Lipophilicity:

- Sulfonyl-containing analogues (e.g., ) exhibit higher polarity, improving solubility but possibly limiting blood-brain barrier penetration.

Metabolic Stability:

- Ethylsulfanyl groups (target compound and ) are less prone to oxidative metabolism compared to sulfonyl groups, which may enhance in vivo stability .

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The chemical formula of this compound is , with a molecular weight of approximately 427.9 g/mol. The structure includes a pyrimidine core, which is significant for its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. Investigations into related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways . The presence of the benzodioxole moiety may enhance this effect by facilitating interactions with cellular targets involved in cancer progression.

The proposed mechanism of action for this compound involves the modulation of protein synthesis and cell cycle regulation. It is hypothesized that the compound may interfere with G protein-coupled receptor (GPCR) signaling pathways, leading to altered intracellular calcium levels and subsequent cellular responses .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activity of similar compounds:

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzodioxole protons at δ 6.7–7.0 ppm; ethylsulfanyl at δ 1.3–2.7 ppm) .

- X-Ray Crystallography : SHELX refinement (e.g., SHELXL) resolves bond lengths/angles and confirms stereoelectronic effects of the benzodioxole group .

Validation : Cross-reference NMR data with calculated shifts (e.g., using ACD/Labs or Gaussian) to detect anomalies .

How should conflicting data between NMR and crystallographic results be addressed?

Advanced Research Question

Discrepancies may arise from dynamic processes (e.g., rotational isomerism of the ethylsulfanyl group):

- Variable-Temperature NMR : Identify conformational flexibility by analyzing signal splitting at low temperatures .

- DFT Calculations : Compare experimental crystallographic data with optimized geometries (e.g., using B3LYP/6-31G*) to validate static vs. dynamic structures .

Example : If X-ray shows planar benzodioxole, but NMR suggests rotation, assess torsional barriers via molecular dynamics simulations .

What in silico strategies predict the compound’s bioactivity and target interactions?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like dihydrofolate reductase (DHFR), leveraging pyrimidine’s affinity for nucleotide-binding pockets .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the ethylsulfanyl and benzodioxole groups to prioritize targets (e.g., antimicrobial enzymes) .

Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

How do structural modifications at the benzodioxole or ethylsulfanyl groups alter biological activity?

Advanced Research Question

- Benzodioxole Modifications : Replace with methylenedioxy or furan rings to assess π-π stacking efficiency. Bioassays (e.g., MIC against S. aureus) reveal enhanced antimicrobial activity with electron-withdrawing substituents .

- Ethylsulfanyl Replacement : Substitute with methylsulfonyl to evaluate solubility-bioactivity trade-offs. LogP measurements and cytotoxicity assays (e.g., HepG2 cells) guide optimization .

Data Analysis : Use ANOVA to statistically correlate structural changes with activity trends .

What methodologies address low reproducibility in biological assays for this compound?

Advanced Research Question

- Standardized Protocols : Pre-treat compounds with antioxidants (e.g., BHT) to prevent sulfanyl group oxidation during assays .

- Dose-Response Curves : Use 8-point dilution series to minimize variability in IC₅₀ determinations .

Contradiction Resolution : If conflicting bioactivity data arise, validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based readouts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.